1-(Pyrazin-2-yl)propan-2-one

Description

Significance of Pyrazine (B50134) Ring in Medicinal and Synthetic Chemistry

The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of medicinally important compounds. nih.gov Its unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug design. benthamdirect.comeurekaselect.comresearchgate.net Pyrazine and its derivatives can be found in nature or synthesized chemically and have been incorporated into numerous clinically used drugs. eurekaselect.comresearchgate.net The presence of nitrogen, oxygen, and sulfur in such heterocyclic compounds enhances their ability to form hydrogen bonds and accept electrons, which can improve their binding to biological targets compared to simple hydrocarbons. nih.gov The structural modifications of natural products with pyrazine moieties have often resulted in derivatives with enhanced pharmacological activity and reduced toxicity. nih.gov

Overview of Pyrazine Derivatives and their Diverse Applications

Pyrazine derivatives are a class of heterocyclic compounds extensively studied for their wide-ranging applications in pharmaceuticals and medical technology. ontosight.ai These compounds exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antibacterial, antiviral, and antioxidant activities. nih.govtandfonline.comnih.gov The versatility of the pyrazine core allows for the synthesis of a large number of derivatives with diverse biological properties. nih.gov For instance, some pyrazine derivatives have been investigated as potential treatments for arteriosclerosis and diabetes. nih.gov The continuous research in this area aims to develop more effective and clinically relevant compounds by exploring the vast chemical space offered by the pyrazine scaffold. nih.gov

Role of Ketone Derivatives in Organic Synthesis

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.org They are pivotal intermediates in organic synthesis, enabling the construction of more complex molecules from simpler starting materials. numberanalytics.commsu.edu The reactivity of the ketone functional group allows for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. wikipedia.orgnumberanalytics.comnih.gov Reactions such as the aldol (B89426) condensation, Wittig reaction, and Grignard reaction, all involving ketones, are cornerstones of synthetic organic chemistry. numberanalytics.comnih.gov The ketone moiety is a common feature in natural products, pharmaceuticals, dyes, and fragrances, highlighting its importance across various chemical industries. nih.gov

Contextualization of 1-(Pyrazin-2-yl)propan-2-one within Pyrazine Chemistry

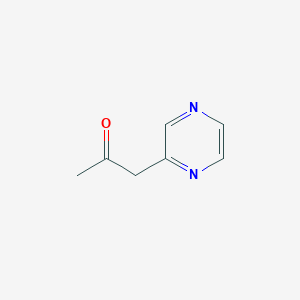

This compound, also known as acetonylpyrazine, is an organic compound that integrates a pyrazine ring with a ketone functional group. Its molecular formula is C₇H₈N₂O. nih.gov This compound serves as a valuable intermediate in organic synthesis for the creation of other heterocyclic compounds and potential drug molecules. The presence of both the pyrazine ring and the ketone group provides multiple reactive sites, allowing it to participate in a variety of chemical reactions such as oxidation, reduction, and substitution. The study of this compound and its derivatives contributes to the broader understanding of pyrazine chemistry and the development of new bioactive molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVMSCXHSSBGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334909 | |

| Record name | 1-(pyrazin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6784-62-9 | |

| Record name | 1-(pyrazin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-(Pyrazin-2-yl)propan-2-one

The formation of this compound can be accomplished through several established routes, with nucleophilic substitution and condensation reactions being the most prominent.

Nucleophilic substitution presents a common and effective method for synthesizing this compound. This type of reaction involves an electron-rich nucleophile attacking an electron-deficient center, leading to the displacement of a leaving group. youtube.com

A key example of nucleophilic substitution for this synthesis is the reaction between 2-chloropyrazine (B57796) and the enolate of 2-propanone (acetone). pearson.com In this process, a base is used to deprotonate 2-propanone, forming a nucleophilic enolate. This enolate then attacks the carbon atom bonded to the chlorine on the pyrazine (B50134) ring. The pyrazine ring itself is electron-withdrawing, which facilitates this nucleophilic aromatic substitution. researchgate.net The chloride ion is subsequently expelled as the leaving group, resulting in the formation of this compound. The reaction is typically heated to proceed at a reasonable rate. youtube.com

Reaction Scheme: 2-chloropyrazine + 2-propanone (in the presence of a base) → this compound + chloride salt + water

This reaction is analogous to other nucleophilic aromatic substitutions on pyridine-like heterocycles, where a halide is displaced by a nucleophile. youtube.com

Condensation reactions provide an alternative pathway for the synthesis of this compound. A condensation reaction is characterized by the joining of two molecules to form a larger one, with the concurrent elimination of a small molecule, such as water. libretexts.org In the context of pyrazine synthesis, this can involve the reaction of α-diketones with diamines, followed by oxidation. slideshare.net While not a direct single-step synthesis for this compound, condensation chemistry is fundamental to the formation of the pyrazine ring itself, which can then be further functionalized.

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org However, pyrazine, being an electron-deficient system, is generally not reactive enough for standard Friedel-Crafts acylation. youtube.com The reaction is more applicable to electron-rich aromatic systems. For pyrazine and its derivatives, the direct acylation is challenging due to the deactivating effect of the nitrogen atoms. youtube.com

Despite this, the synthesis of positional isomers like 1-(Pyrazin-2-yl)propan-1-one can be considered in the context of Friedel-Crafts type reactions, though often requiring modified conditions or alternative strategies. For instance, intramolecular aza-Friedel–Crafts reactions have been successfully used to synthesize fused pyrazine ring systems. acs.org While not a direct route to this compound, this highlights a related C-C bond-forming strategy in pyrazine chemistry. It is important to note that strenuous catalysts like AlCl₃ can be unsuitable for many heterocyclic acylations due to their high reactivity. researchgate.net

Nucleophilic Substitution Reactions

Large-Scale Production Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces challenges related to efficiency, safety, cost-effectiveness, and product consistency. ucd.ie To address these, modern chemical manufacturing increasingly relies on advanced process technologies like continuous flow chemistry.

Continuous Flow Reactor Systems

For the large-scale production of pyrazine derivatives, continuous flow reactors offer significant advantages over traditional batch processing. researchgate.net In a continuous flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. nih.gov This methodology provides superior control over reaction parameters, leading to enhanced safety, higher yields, and more consistent product quality. ucd.ie The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, which is critical for managing highly exothermic reactions. ucd.ie This approach has been successfully applied to the synthesis of various heterocyclic compounds, such as pyrazoles and pyrazinamide (B1679903) derivatives, significantly reducing reaction times and improving space-time yields compared to batch reactors. nih.govmdpi.com

Table 4: Parameters Controlled in Automated Continuous Flow Synthesis

| Parameter | Method of Control | Importance |

|---|---|---|

| Temperature | Automated heating/cooling units integrated with the reactor. | Ensures optimal reaction rate and selectivity; prevents side reactions. |

| Pressure | Back-pressure regulators. | Allows for reactions to be conducted at elevated temperatures (above the solvent's boiling point). |

| Reagent Flow Rate | Syringe pumps or peristaltic pumps controlled by software. | Maintains precise stoichiometric ratios and controls residence time in the reactor. nih.gov |

Solvent and Catalyst Recycling for Environmental Impact Mitigation

In the pursuit of "green chemistry," the synthesis of pyrazine derivatives, including this compound, is increasingly focused on minimizing environmental impact through the recycling of solvents and catalysts. The principles of green chemistry emphasize waste reduction and the use of recoverable and reusable materials. rsc.orgrsc.org

Catalyst recycling is a cornerstone of sustainable synthesis. In processes related to pyrazine production, heterogeneous catalysts are particularly advantageous. For instance, magnetically recoverable nanocatalysts have been developed for synthesizing nitrogen-containing heterocycles. rsc.org These catalysts can be easily separated from the reaction mixture using an external magnetic field, washed with a suitable solvent like hot ethanol, and reused for multiple reaction cycles without a significant loss in performance. rsc.org Another green approach involves the use of dicationic ionic liquids as recyclable catalysts for the synthesis of quinoxalines, which are structurally related to pyrazines. ijcce.ac.ir This catalyst, used in an aqueous medium, can be recovered by simple filtration of the product and reused for at least five cycles without a noticeable decrease in its catalytic activity. ijcce.ac.ir Homogeneous catalysts, such as palladium complexes used in Suzuki coupling reactions to create C-C bonds with pyrazine rings, can also be recycled by using a two-phase solvent system (e.g., 2-MeTHF and water) where the catalyst remains in the organic layer and can be separated and reused. tandfonline.com

Solvent recycling is another critical component of mitigating environmental impact. Common methods for solvent recovery in chemical manufacturing include distillation techniques. actenviro.com

Simple Distillation: Effective for separating solvents from non-volatile impurities.

Fractional Distillation: Used to separate solvent mixtures with different boiling points.

Vacuum Distillation: Employed for high-boiling point solvents or those that are thermally sensitive. actenviro.com

A typical solvent recovery process involves pre-treatment steps like filtration to remove solid impurities, followed by distillation to separate the pure solvent from contaminants. actenviro.comgoogle.com The condensed solvent vapor is then collected for reuse. This not only reduces the consumption of virgin solvents but also minimizes the generation of hazardous waste. actenviro.com The use of water as a solvent is another key strategy in green synthesis, as it is non-toxic, inexpensive, and environmentally benign. ijcce.ac.ir

Chemical Transformations and Reactivity Analysis

The chemical behavior of this compound is dictated by its two main functional components: the ketone group and the electron-deficient pyrazine ring.

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions, a key difference from aldehydes which are readily oxidized. libretexts.orgchemguide.co.uk The carbon atom of the carbonyl group in a ketone lacks the hydrogen atom that is present in an aldehyde, making it less susceptible to oxidation. libretexts.orgchemguide.co.uk

Oxidation of ketones typically requires powerful oxidizing agents, such as potassium permanganate, and harsh conditions. However, these reactions are often destructive, leading to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, which results in a mixture of carboxylic acids. libretexts.orglibretexts.org

A more controlled and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation . This reaction employs a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.org In the case of an unsymmetrical ketone like this compound, the reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this insertion is determined by the migratory aptitude of the neighboring groups.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Reaction Type | Potential Product(s) |

|---|---|---|

| Strong Oxidants (e.g., KMnO₄) | C-C Bond Cleavage | Pyrazin-2-ylacetic acid and other degradation products |

Reduction Reactions

The ketone functional group in this compound is readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents, most commonly metal hydrides. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comdss.go.th The reaction is typically carried out in a protic solvent such as methanol, ethanol, or water. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub A subsequent workup with a mild acid or water protonates the resulting alkoxide intermediate to yield the final alcohol product. pressbooks.pub

Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that also reduces ketones to secondary alcohols. chemguide.co.uk However, it is much more reactive than NaBH₄ and reacts violently with protic solvents, requiring the reaction to be carried out in a dry ether solvent. chemguide.co.uk

For this compound, reduction yields 1-(Pyrazin-2-yl)propan-2-ol.

Table 2: Common Reducing Agents for Ketone Reduction

| Reagent | Solvent | Product of Reduction |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol, Water | 1-(Pyrazin-2-yl)propan-2-ol |

Substitution Reactions

The pyrazine ring's reactivity in substitution reactions is heavily influenced by its electron-deficient nature, a result of the two electronegative nitrogen atoms. thieme-connect.deum.edu.my This makes it generally unreactive towards electrophilic substitution but reactive towards nucleophilic substitution. thieme-connect.deyoutube.com

Electrophilic Substitution: Direct electrophilic substitution on the pyrazine ring, such as nitration or halogenation, is difficult because the ring's nitrogen atoms are deactivated in the acidic conditions required for these reactions. thieme-connect.describd.com Such reactions are generally not feasible unless the ring is modified with strong electron-donating (activating) groups. youtube.comscribd.com

Nucleophilic Substitution: The electron-deficient carbon atoms of the pyrazine ring are susceptible to attack by nucleophiles. um.edu.my Direct displacement of a hydrogen atom is uncommon. thieme-connect.de However, if a good leaving group, such as a halogen, is present on the ring, nucleophilic aromatic substitution (SNAr) occurs with relative ease. thieme-connect.describd.com For example, a chloropyrazine can react with nucleophiles like alkoxides (RONa) or thiolates (RSNa) to form substituted pyrazines. um.edu.my The carbanion formed from the methylene (B1212753) group adjacent to the pyrazine ring can also act as a nucleophile in substitution reactions. youtube.com

Participation in Metal-Complexation Reactions

Pyrazine and its derivatives are well-known for their ability to act as ligands in the formation of coordination compounds with transition metal ions. rsc.orgmdpi.com The two nitrogen atoms of the pyrazine ring possess lone pairs of electrons, allowing them to coordinate to metal centers. nih.gov

This compound can act as a ligand, coordinating with metal ions through one or both of its pyrazine nitrogen atoms. Due to the 1,4-positioning of the nitrogen atoms, the pyrazine ring is typically unable to chelate to a single metal ion but can act as a bridging ligand, connecting two different metal centers to form polynuclear complexes or coordination polymers. researchgate.netreddit.com The ketone group's oxygen atom could also potentially participate in coordination, making the molecule a potentially multidentate ligand.

Pyrazine derivatives have been shown to form stable complexes with a variety of metals, including:

Ruthenium(III) rsc.org

Manganese(II) mdpi.comresearchgate.net

Iron(III) mdpi.com

Cobalt(II) mdpi.com

Nickel(II) mdpi.comwikipedia.org

Copper(II) rsc.org

Silver(I) rsc.org

The formation of these complexes is confirmed by techniques such as FTIR spectroscopy, where shifts in the vibration modes of the pyrazine ring indicate coordination to the metal ion. rsc.orgmdpi.com These metal complexes have applications in various fields, including materials science and catalysis. nih.govnih.gov

Biological Activity and Mechanistic Investigations

Overview of Potential Therapeutic Properties

Pyrazine (B50134) derivatives are a well-established class of compounds in medicinal chemistry, with some molecules gaining approval for clinical use. nih.gov The pyrazine ring is considered a "privileged" structure, meaning it is a molecular framework capable of binding to multiple biological targets. This versatility has led to the exploration of pyrazine derivatives for a wide range of pharmacological effects, including anti-inflammatory, analgesic, antibacterial, and anticancer activities. researchgate.net The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding and coordination with metal ions, which can be crucial for their biological function. scite.ai Consequently, 1-(Pyrazin-2-yl)propan-2-one is considered a compound of interest with the potential for diverse therapeutic applications, although specific studies are required to elucidate its unique biological profile.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have been a focal point in this search, with many exhibiting notable activity against various pathogens.

Inhibition of Microbial Growth Mechanisms

While specific studies on the microbial growth inhibition mechanisms of this compound are not yet available, research on related compounds offers some insights. For instance, pyrazinamide (B1679903), a primary drug for treating tuberculosis, is known to be active against Mycobacterium tuberculosis, particularly in acidic environments where the bacteria have low metabolic activity. nih.gov The proposed mechanism for pyrazinamide involves its conversion to pyrazinoic acid within the mycobacteria, which then disrupts membrane potential and interferes with energy production. This suggests that the pyrazine core can be a key player in disrupting essential microbial processes. It is hypothesized that other pyrazine derivatives, potentially including this compound, might share similar or novel mechanisms of antimicrobial action.

Structure-Activity Relationship Studies for Antimicrobial Potency of Pyrazine Derivatives

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent molecules. For pyrazine derivatives, SAR studies have revealed several key features for antimicrobial potency. The nature and position of substituents on the pyrazine ring can significantly impact the antimicrobial spectrum and efficacy. For example, the development of pyrazinamide coordination frameworks with metals like zinc and silver has been shown to sometimes enhance antimycobacterial activity. nih.gov While specific SAR studies for this compound are pending, the propanone side chain presents a unique feature that could be modified to explore its impact on antimicrobial properties.

Anticancer Properties and Antiproliferative Effects

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with pyrazine derivatives showing considerable promise. researchgate.netscite.ai

Evaluation against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

There is currently a lack of published data on the evaluation of this compound against specific cancer cell lines such as the breast cancer lines MCF-7 and MDA-MB-231. However, studies on other pyrazine derivatives have demonstrated significant cytotoxic activity against various cancer cells. For instance, a series of pyrazinoic acid derivatives were tested against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One of the most potent compounds in that series, designated as P16, showed considerable cytotoxicity. scispace.com Similarly, novel scite.aiscispace.comnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines, with compound 17l showing excellent activity. nih.gov These findings underscore the potential of the pyrazine scaffold in developing anticancer agents and highlight the need for evaluating this compound in similar assays.

Antiproliferative Activity of Selected Pyrazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| P16 (a pyrazinoic acid derivative) | A549 (Lung) | 6.11 | scispace.com |

| P16 (a pyrazinoic acid derivative) | MCF-7 (Breast) | 10.64 | scispace.com |

| P16 (a pyrazinoic acid derivative) | HT-29 (Colon) | 14.92 | scispace.com |

| 17l (a scite.aiscispace.comnih.govtriazolo[4,3-a]pyrazine derivative) | A549 (Lung) | 0.98 | nih.gov |

| 17l (a scite.aiscispace.comnih.govtriazolo[4,3-a]pyrazine derivative) | MCF-7 (Breast) | 1.05 | nih.gov |

| 17l (a scite.aiscispace.comnih.govtriazolo[4,3-a]pyrazine derivative) | HeLa (Cervical) | 1.28 | nih.gov |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Inhibition of Enzyme Activity in Cancer Progression

Many anticancer drugs function by inhibiting enzymes that are crucial for cancer cell growth and survival. While the specific enzyme inhibitory activity of this compound has not been reported, related pyrazine derivatives have been identified as potent enzyme inhibitors. For example, a class of scite.aiscispace.comnih.govtriazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2, both of which play significant roles in tumor angiogenesis and metastasis. nih.gov The most promising compound from this series, 17l, exhibited potent inhibition of both c-Met and VEGFR-2. nih.gov This demonstrates that the pyrazine scaffold can be effectively utilized to design targeted enzyme inhibitors for cancer therapy. Future research could explore whether this compound or its derivatives can inhibit specific enzymes involved in cancer progression.

Enzyme Inhibition by a Selected Pyrazine Derivative

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 17l (a scite.aiscispace.comnih.govtriazolo[4,3-a]pyrazine derivative) | c-Met | 26.00 | nih.gov |

| 17l (a scite.aiscispace.comnih.govtriazolo[4,3-a]pyrazine derivative) | VEGFR-2 | 2600 | nih.gov |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Targeting Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that regulates the cellular response to DNA damage, known as the DNA Damage Response (DDR). nih.govnih.gov It controls cell cycle checkpoints, allowing time for DNA repair and ensuring genomic integrity. nih.govnih.gov Consequently, CHK1 is considered a promising target for anticancer agents, as its inhibition can sensitize cancer cells to DNA-damaging therapies. nih.gov

While direct studies on this compound or other pyrazine derivatives as CHK1 inhibitors are not prominent in the reviewed literature, computational studies have been performed on related heterocyclic compounds. For instance, investigations into arylsulphonyl pyrazole (B372694) and indazole derivatives have explored their potential as CHK1 kinase ligands. nih.gov Molecular docking and dynamics simulations of these pyrazole derivatives indicated that they could fit within the CHK1-binding pocket, forming hydrogen bonds and interacting with key amino acid residues. nih.gov This research on a related azole structure highlights a potential, though yet unexplored, avenue for pyrazine-based compounds.

Modulation of Cellular Processes (e.g., Tubulin Polymerization, Cell Cycle Arrest, Apoptosis)

Pyrazine derivatives and their analogs have demonstrated significant effects on fundamental cellular processes that are often dysregulated in diseases like cancer.

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, and their disruption is a key mechanism for many anticancer drugs. nih.govnih.gov Certain heterocyclic compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, a series of novel pyrazoline derivatives were synthesized and found to possess significant tubulin polymerization inhibitory activity, with IC₅₀ values as low as 17 µM. nih.gov Molecular modeling suggested these compounds interact with the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule assembly. nih.gov Another study on pyrazoline derivatives confirmed their ability to inhibit tubulin polymerization, leading to mitotic catastrophe. nih.gov

Cell Cycle Arrest: The ability to halt the cell cycle is a hallmark of many anticancer agents. Research has shown that novel pyrazine derivatives can block the proliferation of cancer cells by inducing cell cycle arrest. nih.gov One study on a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), demonstrated that it caused cell cycle arrest in the G₀/G₁ phase in human chronic myeloid leukemia (K562) cells. nih.gov Similarly, various pyrazole and pyrazoline derivatives have been shown to arrest the cell cycle at the G2/M or S phases in different cancer cell lines, further underscoring the potential of these heterocyclic scaffolds in cancer therapy. nih.govnih.govrsc.orgrsc.org

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Pyrazine derivatives have been shown to induce apoptosis through various mechanisms. nih.govnih.gov The pyrazine derivative 2-mOPP was found to increase the sub-G₁ cell population in K562 cells, a characteristic sign of apoptosis. nih.gov This effect was linked to the modulation of key apoptotic proteins. nih.gov Other studies have confirmed that pyrazine-chalcone hybrids and other derivatives can induce apoptosis in various cancer cell lines, often by triggering pathways that lead to DNA fragmentation and the activation of caspases. nih.gov

Other Reported Biological Activities of Related Pyrazine Derivatives

The pyrazine ring is a versatile pharmacophore, and its derivatives have been reported to possess a wide array of biological activities beyond anticancer effects. nih.govnih.govieasrj.com

Anti-inflammatory Properties

Several classes of pyrazine derivatives have been designed and evaluated as novel anti-inflammatory agents. nih.govieasrj.com A series of pyrazine N-acylhydrazone (NAH) derivatives were synthesized and tested in animal models of inflammation. nih.gov One particular derivative, LASSBio-1181, was notably active in a chronic inflammation model, identifying it as a promising new lead for anti-inflammatory drug development. nih.gov The anti-inflammatory potential of pyrazines is often attributed to their ability to interfere with key inflammatory pathways. ieasrj.com Hybrid molecules containing a pyrazine ring conjugated with other pharmacophores known for anti-inflammatory properties have been developed to target multiple pathways simultaneously. ieasrj.com

Analgesic Properties

In addition to anti-inflammatory effects, pyrazine derivatives have also been investigated for their pain-relieving properties. nih.govnih.gov The same series of pyrazine N-acylhydrazone (NAH) derivatives that showed anti-inflammatory activity were also evaluated in several animal models of pain. nih.gov The research identified these compounds as potential new analgesic drug candidates, suggesting a dual role in managing both pain and inflammation. nih.gov This aligns with the activity of many non-steroidal anti-inflammatory drugs (NSAIDs) that also possess analgesic effects. mdpi.com

Mechanism of Action Studies

Understanding how these compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents.

Interaction with Specific Molecular Targets and Pathways

The diverse biological activities of pyrazine derivatives stem from their interactions with a variety of molecular targets and signaling pathways.

Apoptotic Pathways: In the context of apoptosis, a new pyrazine derivative was shown to down-regulate the expression of anti-apoptotic proteins Bcl-2 and Survivin while up-regulating the pro-apoptotic protein Bax in leukemia cells. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the mitochondrial pathway of apoptosis. nih.govnih.gov Other pyrazine derivatives have also been linked to the inhibition of apoptosis by blocking the mitochondrial pathway and down-regulating the expression of key proteins like cytochrome-C and caspases. nih.gov

Inflammatory Pathways: The anti-inflammatory mechanism of pyrazine derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and produces prostaglandins. ieasrj.com The parent compound for a series of analgesic and anti-inflammatory pyrazine derivatives was a non-selective COX inhibitor. nih.gov Furthermore, pyrazine-based hybrids are designed to modulate the nuclear factor-kappa B (NF-κB) pathway, a primary regulator of inflammatory responses. ieasrj.com

Other Targets: While not yet demonstrated for pyrazine derivatives specifically, related heterocyclic compounds have shown clear mechanisms. Pyrazole derivatives have been computationally modeled to bind to the ATP-binding pocket of CHK1. nih.gov Pyrazoline derivatives act as antimitotic agents by binding to the colchicine site of tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest. nih.gov These findings in structurally similar molecules suggest plausible, yet unconfirmed, mechanisms for pyrazine-based compounds.

Role of Pyrazine and Acetone (B3395972) Groups in Biological Activity

The biological activity of this compound is intrinsically linked to its distinct structural components: the pyrazine ring and the acetone group. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a common feature in many biologically active molecules. researchgate.netnih.govcolab.ws The nitrogen atoms within the pyrazine ring possess electron-accepting capabilities and can participate in hydrogen bonding, which can enhance the binding affinity of the compound to biological targets like enzymes and receptors. researchgate.netnih.govcolab.ws This is a key property that distinguishes it from simple alkanes and contributes to its bioactivity. researchgate.netnih.gov

The acetone group, characterized by a carbonyl (C=O) function, further defines the compound's reactivity. This ketone moiety allows this compound to engage in various chemical reactions, which is a crucial aspect of its biological influence. The combination of the aromatic, electron-deficient pyrazine ring and the reactive ketone group makes this compound a valuable precursor and intermediate in the synthesis of more complex, bioactive molecules.

Ongoing Research and Future Directions in Mechanistic Elucidation

While the fundamental roles of the pyrazine and acetone groups are understood, detailed studies into the precise mechanism of action of this compound are still in progress. Current research is focused on elucidating its specific molecular targets and pathways. The unique structure of the compound makes it a useful tool for investigating various biological processes and interactions.

Future research will likely concentrate on several key areas. There is a need to identify the specific enzymes, receptors, or other biomolecules with which this compound and its derivatives interact. Understanding these interactions is paramount to clarifying their pharmacological effects, including potential antitumor activities, which have been a significant focus for pyrazine derivatives in general. researchgate.netnih.gov Investigations into pyrazine-based compounds often explore their potential as anticancer, anti-inflammatory, antibacterial, and antioxidant agents. mdpi.comnih.gov Future mechanistic studies on this compound will likely follow these established research trends for pyrazine-containing hybrids. mdpi.comnih.gov

Comparative Analysis with Structurally Similar Compounds

Impact of Pyrazine Ring vs. Pyridine (B92270) Ring on Reactivity and Biological Activity

A comparative analysis between the pyrazine ring in this compound and the pyridine ring in its structural analog, 1-(Pyridin-2-yl)propan-2-one, highlights key differences in their potential reactivity and biological activity. Pyridine, which contains one nitrogen atom in its heterocyclic ring, is the second most common heterocycle found in FDA-approved drugs. nih.gov The inclusion of the nitrogen atom in the ring structure, when compared to a simple benzene (B151609) ring, modulates lipophilicity and often improves aqueous solubility and metabolic stability. nih.gov

Table 1: Comparison of Structural Analogs

| Feature | This compound | 1-(Pyridin-2-yl)propan-2-one |

| CAS Number | 6784-62-9 nih.gov | 6302-02-9 nih.gov |

| Molecular Formula | C₇H₈N₂O nih.gov | C₈H₉NO nih.gov |

| Molecular Weight | 136.15 g/mol nih.gov | 135.16 g/mol nih.gov |

| Heterocyclic Ring | Pyrazine | Pyridine |

| Number of Nitrogen Atoms | 2 | 1 |

Influence of Salt Forms on Aqueous Solubility and Bioavailability

The conversion of a parent drug into a salt form is a widely used and effective strategy to enhance aqueous solubility and, consequently, improve bioavailability. nih.govnih.gov For a weakly basic compound like a pyrazine or pyridine derivative, forming a salt such as a hydrochloride or mesylate can significantly increase its solubility in water. nih.gov This is because the salt form exists as ions in solution, which are more readily solvated by polar solvents like water. researchgate.net

This principle is directly applicable to this compound. Should this compound exhibit poor aqueous solubility that limits its biological application, converting it to a suitable salt form could be a viable solution. nih.gov The choice of the counter-ion is critical, as different salt forms can result in vastly different solubility profiles. nih.gov For example, studies on other nitrogen-containing heterocyclic compounds have shown that converting them to salt forms can increase water solubility by several orders of magnitude, which can be crucial for their therapeutic efficacy. researchgate.netappartement-christel.de Therefore, the investigation of various salt forms of this compound could be a key step in optimizing its properties for potential pharmaceutical use. nih.govnih.gov

Table 2: Factors Influenced by Salt Formation

| Property | Influence of Salt Formation | Rationale |

| Aqueous Solubility | Generally Increased | Salt forms are typically more polar and have improved interactions with water molecules. researchgate.net |

| Dissolution Rate | Often Increased | Enhanced solubility leads to a faster rate at which the solid drug dissolves. nih.gov |

| Bioavailability | Potentially Improved | Better solubility and dissolution can lead to greater absorption of the compound in the body. nih.gov |

| Stability | Can be Modified | Salt formation can lead to more stable solid forms of a drug. nih.gov |

Applications in Advanced Materials and Industrial Chemistry

Role as an Intermediate in Organic Synthesis

The primary application of 1-(Pyrazin-2-yl)propan-2-one lies in its utility as a precursor in multi-step organic syntheses. The reactivity of its ketone functional group and the specific electronic properties of the pyrazine (B50134) ring make it an ideal starting material for constructing elaborate molecular architectures.

Creation of Heterocyclic Compounds

This compound is a key intermediate for the synthesis of various heterocyclic compounds. The pyrazine moiety itself is a fundamental N-heterocycle, and this compound provides a platform for building even more complex fused and substituted heterocyclic systems. tandfonline.comresearchgate.net

One notable application is in the synthesis of Thiazine (B8601807) derivatives. Research has demonstrated that chalcones derived from this compound can be used to produce new thiazine compounds. These resulting molecules have shown significant bactericidal activity, indicating their potential for further pharmacological development.

Furthermore, the compound is instrumental in creating Pyrrolopyrazine derivatives. The synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-ones, a class of bicyclic heterocyclic compounds, can be achieved using pyrazine-based precursors. tandfonline.com These structures are of interest due to their unique chemical properties and potential biological activities. The ability to functionalize the pyrazine core through intermediates like this compound is crucial for accessing these advanced heterocyclic frameworks. acs.org

Synthesis of Drug Molecules

The pyrazine ring is a well-established pharmacophore found in numerous clinically significant drugs. researchgate.netnih.gov Consequently, this compound is a valuable precursor in medicinal chemistry and drug discovery programs. Its structure allows for modifications that can lead to the development of new therapeutic agents. acs.org

Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net The synthesis of novel compounds starting from this compound enables the exploration of new chemical space in the search for potent and selective drug candidates. For instance, the synthesis of thiazolyl-pyrazoline derivatives has been shown to yield compounds with hypotensive activity. nih.gov The versatility of pyrazine-based intermediates supports the generation of libraries of diverse compounds for high-throughput screening and lead optimization in the pharmaceutical industry.

Potential in Material Science

While direct applications of this compound in material science are not extensively documented, the known properties of the pyrazine core suggest significant potential. The electron-deficient nature of the pyrazine ring makes it a desirable component in materials designed for optoelectronic applications. acs.orgrsc.org

Development of Novel Materials with Unique Properties

The incorporation of pyrazine units into polymers and other materials can impart unique electronic and physical properties. Pyrazine-based polymers are a subject of research for creating materials with high nitrogen content and distinct heteroaromatic structures. acs.org The synthesis of such polymers often involves the functionalization and polymerization of pyrazine monomers, a role for which derivatives of this compound could be adapted. acs.org These novel materials could find use in a variety of advanced applications, leveraging the inherent properties of the pyrazine core.

Applications in Organic Electronics

Pyrazine-based materials are receiving considerable interest for their favorable charge transfer properties, making them suitable for organic electronics. rsc.org Pyrazine derivatives have been successfully used to create functional π-conjugated materials for devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

For example, 2,5-di(aryleneethynyl)pyrazine derivatives have been shown to enhance the performance of OLEDs when used as a dopant in the emissive polymer layer. This enhancement is attributed to the improved electron-transporting properties of the pyrazine system. rsc.org Similarly, the development of water-soluble conjugated polymers (WSCPs) containing a pyrazine ring in the backbone has been explored, demonstrating good fluorescence properties. acs.orgfigshare.com The synthesis of such advanced materials often relies on versatile building blocks, and this compound represents a potential starting point for creating new pyrazine-based components for organic electronic devices.

Role in Flavor and Food Chemistry

Formation Mechanisms of Pyrazines in Food

Pyrazines can be formed in food through several pathways, both non-enzymatic and enzymatic. The most common route is through thermal processing, but microbial activity can also lead to their production. researchgate.netnih.gov

The Maillard reaction is the primary pathway for the formation of pyrazines during the heating of food. nih.govresearchgate.net This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. nih.govmdpi.com During the intermediate stage of the Maillard reaction, various reactive intermediates are formed, including α-dicarbonyl compounds, which are crucial for pyrazine (B50134) synthesis. mdpi.com These intermediates can then undergo condensation, polymerization, and cyclization to create a wide array of flavor compounds, including pyrazines. mdpi.com The reaction is influenced by factors such as temperature, pH, and the specific types of amino acids and sugars involved. researchgate.netmdpi.com For instance, an alkaline environment tends to favor the production of nitrogen-containing heterocyclic volatile organic compounds like pyrazines. mdpi.com

A key step within the Maillard reaction that leads to the formation of pyrazine precursors is the Strecker degradation. mdpi.comsci-hub.se This reaction involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. mdpi.comresearchgate.net The process results in the oxidative deamination and decarboxylation of the amino acid, producing Strecker aldehydes, which contribute to the characteristic aroma of many cooked foods, and α-aminoketones. mdpi.comsci-hub.se These α-aminoketones are critical intermediates that can then condense to form dihydropyrazine (B8608421) moieties, which are subsequently oxidized to generate pyrazines. sci-hub.seresearchgate.net

Pyrazines are not only products of thermal processing but can also be formed through the metabolic activities of microorganisms. nih.govsemanticscholar.org This biocatalytic synthesis is an important source of "natural" pyrazines. semanticscholar.org Several bacterial species have been identified as producers of pyrazines. For example, Bacillus subtilis, often used in the fermentation of soybeans to produce natto, is capable of producing a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654). nih.govresearchgate.net Similarly, Corynebacterium glutamicum can produce significant amounts of tetramethylpyrazine from amino acids. srce.hr Lactic acid bacteria, such as Lactococcus lactis, have also been shown to produce pyrazines like 2,5-dimethylpyrazine during fermentation. researchgate.netsrce.hr The biosynthesis of pyrazines by microorganisms often requires specific precursors in the culture medium, such as L-threonine for the production of 2,5-dimethylpyrazine by Bacillus species. nih.gov

Occurrence in Various Food Products

Pyrazines are widespread in a variety of cooked and fermented foods, contributing significantly to their characteristic flavors. researchgate.netsemanticscholar.org

Coffee is a primary example of a product where pyrazines are essential to the aroma profile. nih.gov They are formed during the roasting of coffee beans via the Maillard reaction and are responsible for the nutty and roasty notes in coffee's aroma. nih.govmdpi.com The concentration and type of pyrazines can vary depending on the coffee species (e.g., Arabica vs. Robusta), roasting conditions, and brewing methods. mdpi.comnih.gov For instance, Robusta samples have been found to have slightly higher concentrations of 2,5-dimethylpyrazine and 2,6-dimethylpyrazine (B92225) compared to Arabica samples. mdpi.com Total pyrazine concentrations in commercial roast coffee powder have been reported to range from 82.1 to 211.6 mg/kg. nih.gov Key pyrazines identified in coffee include 2-ethyl-6-methylpyrazine (B77461), 2-ethyl-3,5-dimethylpyrazine, and 2-ethylpyrazine (B116886). nih.gov

In addition to coffee, pyrazines are important flavor components in many cereal products. researchgate.net They are found in bread, crispbread, and malt, contributing to the toasted and roasted flavors developed during baking and processing. foodb.caresearchgate.net The formation of pyrazines on the surface of bread, for example, is evident from the identification of species like 2-ethylpyrazine and 2-ethyl-6-methylpyrazine in the crust. researchgate.net

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| 1-(Pyrazin-2-yl)propan-2-one | Acetonylpyrazine, 1-(2-pyrazinyl)acetone, Methyl pyrazinylmethyl ketone cymitquimica.com |

| 2,3,5-trimethylpyrazine | |

| 2,5-dimethylpyrazine | |

| 2,6-dimethylpyrazine | |

| 2-acetyl-2-thiazoline | |

| 2-acetylpyrazine | |

| 2-aminoketones | |

| 2-ethyl-3,5-dimethylpyrazine | |

| 2-ethyl-5-methylpyrazine | |

| 2-ethyl-6-methylpyrazine | |

| 2-ethylpyrazine | |

| 2-methylpyrazine | |

| 3-ethyl-2,5-dimethylpyrazine | |

| Acrylamide | |

| Dihydropyrazine | |

| Furans | |

| Geosmin | |

| Glycine | |

| Hydroxymethylfurfural (HMF) | |

| L-threonine | |

| Methylisoborneol | |

| Pyridine (B92270) | |

| Pyrrole | |

| Serine | |

| Tetramethylpyrazine | |

| Thiazole |

Meat Products

The cooking of meat is a classic example of the Maillard reaction in action, leading to the formation of a complex mixture of flavor compounds, including numerous pyrazines. These compounds contribute to the desirable roasted, savory, and meaty notes.

Detailed Research Findings:

Interactive Data Table: Concentration of this compound in Meat Products

| Meat Product | Cooking Method | Concentration Range (µg/kg) | Reference |

| Beef (various cuts) | Roasting, Grilling, Frying | Data not available | N/A |

| Pork (various cuts) | Roasting, Frying | Data not available | N/A |

| Chicken (various parts) | Roasting, Frying | Data not available | N/A |

| Lamb (various cuts) | Roasting | Data not available | N/A |

This table will be updated as specific research findings become available.

Wine

Pyrazines can also be found in wines, where they can contribute to the aromatic profile. Their presence in wine can be of microbial origin or from the grape variety itself. For instance, methoxypyrazines are well-known for imparting "green" or "bell pepper" notes to certain wines like Cabernet Sauvignon and Sauvignon Blanc.

Detailed Research Findings:

As with meat products, there is a notable absence of studies that have specifically identified and quantified this compound in different types of wine. Analytical studies of wine volatiles have identified many other pyrazine derivatives, but data for this specific compound remains elusive.

Interactive Data Table: Presence of this compound in Wine

| Wine Type | Grape Variety | Region | Presence Detected | Concentration (ng/L) | Reference |

| Red Wine | Cabernet Sauvignon | Various | Data not available | Data not available | N/A |

| Red Wine | Merlot | Various | Data not available | Data not available | N/A |

| White Wine | Sauvignon Blanc | Various | Data not available | Data not available | N/A |

| Fortified Wine | Port, Sherry | Various | Data not available | Data not available | N/A |

This table will be updated as specific research findings become available.

Monitoring Pyrazine Levels as Indicators of Sensory Food Quality

The concentration and profile of pyrazines in food products are often used as indicators of sensory quality. Since their formation is directly linked to processing conditions such as temperature, time, and raw material composition, monitoring specific pyrazines can provide valuable information about the final flavor profile of a food product. For example, in coffee roasting, the levels of different pyrazines are closely monitored to achieve the desired aroma.

Detailed Research Findings:

The concept of using pyrazine levels to monitor food quality is well-established for the pyrazine class of compounds as a whole. However, there is no specific research available that singles out this compound as a key indicator for the sensory quality of any particular food product. Further research is needed to determine if the presence and concentration of this specific compound correlate with desirable or undesirable sensory attributes in foods.

Computational and Spectroscopic Characterization

Computational Modeling and Prediction of Properties

Computational chemistry provides powerful tools for predicting the geometric, electronic, and dynamic properties of molecules. These theoretical insights complement experimental data, offering a molecular-level understanding of a compound's behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(Pyrazin-2-yl)propan-2-one, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine key structural and electronic parameters. rjb.ro

Key research findings from DFT analysis would include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would reveal the relative orientation of the pyrazine (B50134) ring and the propanone side chain.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. rjb.roijeast.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface. The MEP surface identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. rjb.ro

Vibrational Frequencies: Theoretical calculation of vibrational modes, which can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands. researchgate.net

The following table outlines the types of data typically generated from DFT studies for an organic molecule like this compound.

| Parameter | Description | Significance |

| Optimized Geometry | Bond lengths (Å), bond angles (°), dihedral angles (°) | Defines the molecule's 3D structure and steric properties. |

| HOMO Energy | Energy of the highest occupied molecular orbital (eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital (eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO (eV) | Indicates chemical reactivity and electronic excitation energy. ijeast.com |

| Dipole Moment | Measure of the net molecular polarity (Debye) | Influences solubility and intermolecular forces. |

| MEP Analysis | Color-mapped potential on the electron density surface | Visualizes reactive sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. An MD simulation for this compound, particularly in a solvent like water, would provide insights into its dynamic behavior and intermolecular interactions. uantwerpen.be

Detailed research findings from MD simulations would focus on:

Conformational Analysis: Exploring the different spatial arrangements (conformers) the molecule can adopt due to the rotation around its single bonds and how these conformations fluctuate over time at a given temperature.

Solvation Effects: Simulating how solvent molecules (e.g., water) arrange around the solute molecule. This is crucial for understanding solubility and how the solvent might influence the molecule's conformation and reactivity.

Interaction Stability: Assessing the stability of the molecule's interactions with its environment or other molecules by calculating parameters like the Root Mean Square Deviation (RMSD) over the simulation time. uantwerpen.be

Quantum chemical studies encompass a range of methods, including DFT, aimed at solving the Schrödinger equation for a molecule. For this compound, these studies provide a deep understanding of its electronic characteristics.

Key findings from broader quantum chemical studies include:

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge delocalization and hyperconjugative interactions between orbitals within the molecule. For this compound, NBO analysis would quantify the electronic stabilization arising from interactions between the lone pairs on the pyrazine nitrogens, the π-system of the ring, and the carbonyl group. researchgate.net

Topological Analysis (Atoms in Molecules - AIM): AIM studies characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.net

Calculation of Reactivity Descriptors: Quantum chemical methods are used to calculate global and local reactivity descriptors (e.g., chemical hardness, softness, and Fukui functions), which provide a quantitative measure of chemical reactivity at different atomic sites.

Spectroscopic Analysis

Spectroscopy is the experimental study of the interaction between matter and electromagnetic radiation. Different spectroscopic techniques probe different types of molecular transitions, providing complementary information about the structure and bonding of this compound.

The most characteristic vibrations would include:

C=O Stretch: A strong, sharp band in the FT-IR spectrum, typically around 1715 cm⁻¹, characteristic of an aliphatic ketone.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹, corresponding to the C-H bonds on the pyrazine ring.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹, from the methyl and methylene (B1212753) groups of the propanone chain.

Pyrazine Ring Vibrations: A series of bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching within the aromatic ring. Ring breathing and puckering modes would appear at lower frequencies. researchgate.net

The following table details the predicted vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| C=O Stretch | ~1715 | Strong | Medium-Weak |

| Pyrazine Ring C=N/C=C Stretch | 1600 - 1400 | Medium-Strong | Medium-Strong |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Medium |

| CH₃ Bend (Asymmetric/Symmetric) | ~1440 / ~1360 | Medium | Medium |

| Pyrazine Ring In-Plane Bend | 1300 - 1000 | Medium | Strong |

| Pyrazine Ring Breathing | ~1015 | Weak | Strong |

| C-C Skeletal Stretch | 1200 - 800 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. oecd.org The spectrum of this compound is expected to show absorptions characteristic of both the pyrazine ring and the carbonyl group. The interaction between these two chromophores will influence the exact position and intensity of the absorption maxima (λ_max). msu.edu

The primary electronic transitions expected are:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are expected for the pyrazine ring's aromatic system. For pyrazine itself, these transitions occur around 260 nm.

n → π* Transitions: These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms or the carbonyl oxygen, to a π* antibonding orbital. The pyrazine ring exhibits an n → π* transition around 320 nm, while the ketone carbonyl group shows a weak n → π* transition around 270-290 nm. beilstein-journals.org

The conjugation and electronic interactions within this compound would likely cause shifts in these absorption bands compared to the isolated functional groups.

| Electronic Transition | Associated Chromophore | Expected Wavelength Region (nm) | Expected Intensity (Molar Absorptivity, ε) |

| π → π | Pyrazine Ring | 250 - 270 | High (ε > 1,000) |

| n → π | Pyrazine Ring | 310 - 330 | Low (ε < 100) |

| n → π* | Carbonyl Group (C=O) | 270 - 290 | Low (ε < 100) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that confirm its molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals would include the carbonyl carbon (C=O) of the ketone group, which typically appears at a downfield chemical shift. researchgate.net The carbon atoms of the pyrazine ring would also have distinct signals in the aromatic region. The methyl and methylene carbons of the propan-2-one side chain would be observed at upfield chemical shifts. While specific ¹³C NMR data for this compound is not detailed in the search results, related compounds and general principles of NMR spectroscopy suggest a predictable pattern of signals that would confirm the compound's structure. rsc.orgbeilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. savemyexams.com

For this compound (C₇H₈N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 136.15 g/mol . nih.govsigmaaldrich.com The presence of two nitrogen atoms would result in an even nominal molecular weight, consistent with the Nitrogen Rule. miamioh.edu

The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for ketones involve cleavage adjacent to the carbonyl group. miamioh.edudocbrown.info For this compound, this could lead to the formation of characteristic fragment ions. For instance, loss of a methyl radical (•CH₃) would result in a fragment ion, and cleavage of the bond between the methylene group and the carbonyl group could also occur. High-resolution mass spectrometry (HRMS) can be employed to confirm the exact molecular formula of the parent ion and its fragments. rsc.org

Molecular Docking Studies for Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target, such as a protein receptor or an enzyme.

While specific molecular docking studies for this compound were not found in the search results, research on related pyrazine derivatives highlights the utility of this approach. For instance, docking studies have been performed on pyrazine-containing 1,2,3-triazole derivatives to screen their efficacy against cancer and diabetes drug targets like EGFR and aldose reductase. researchgate.net Similarly, docking studies on other pyrazine derivatives have been used to investigate their potential as inhibitors of enzymes like PIM-1 kinase and to understand their antimicrobial activity. japsonline.comresearchgate.net These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazine-based ligand and the amino acid residues in the active site of the target protein. researchgate.net Such computational insights are crucial for guiding the design and optimization of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. asianpubs.orgsemanticscholar.orgresearchgate.net These studies are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect.

Although no QSAR studies specifically focused on this compound were identified, numerous QSAR analyses have been conducted on various series of pyrazine derivatives. japsonline.comasianpubs.orgsemanticscholar.orgresearchgate.nettandfonline.com These studies have explored the antitubercular, anticancer, and enzyme inhibitory activities of pyrazine-containing molecules. japsonline.comasianpubs.orgtandfonline.com

For example, QSAR studies on pyrazine derivatives with antitubercular activity have shown that hydrophobic and molar refractivity properties are significantly correlated with their biological activity. asianpubs.org In another study on imidazo[1,2-a]pyrazine (B1224502) derivatives as Aurora A kinase inhibitors, 3D-QSAR models were developed to understand the structure-activity relationships and guide the design of more potent inhibitors. tandfonline.com These models often use molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties, to build a mathematical relationship with the observed biological activity. semanticscholar.orgresearchgate.net The insights gained from such QSAR studies on related pyrazine compounds can provide a valuable framework for predicting the potential biological activities of this compound and for designing novel derivatives with enhanced potency. asianpubs.org

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1-(Pyrazin-2-yl)propan-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazine derivatives can react with acetone derivatives under basic conditions. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometry of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography improves yield .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the pyrazine ring protons (δ 8.5–9.0 ppm) and the acetone methyl groups (δ 2.1–2.3 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 200–210 ppm, while pyrazine carbons resonate at δ 140–150 ppm.

- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Ensure fume hood ventilation during synthesis .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the molecular structure of this compound and resolve ambiguities in bond lengths/angles?

- Methodological Answer : SHELXL employs least-squares refinement against diffraction data. Key steps include:

- Data Collection : High-resolution (≤1.0 Å) datasets minimize errors.

- Model Building : Assign anisotropic displacement parameters for non-H atoms.

- Validation : Use R-factor convergence (<5%) and check for outliers in the difference electron density map. Recent SHELXL updates (e.g., twin refinement) improve accuracy for challenging crystals .

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., carbonyl carbon) for nucleophilic attack.

- Transition States : Calculate activation energies for reaction pathways.

- Solvent Effects : Include polarizable continuum models (PCM) for realistic solvent interactions. Validate with experimental kinetic data .

Q. How can discrepancies between experimental and theoretical LogP/PSA values for this compound be resolved?

- Methodological Answer :

- Experimental LogP : Determine via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., MarvinSuite).

- Polar Surface Area (PSA) : Calculate using fragment-based methods (e.g., Ertl’s approach) versus X-ray-derived molecular surfaces. Adjust computational parameters (e.g., van der Waals radii) to align with empirical data .

Q. What strategies validate the anti-parasitic activity of this compound derivatives, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- In Vitro Assays : Test against Onchocerca volvulus microfilariae using motility inhibition assays.

- SAR Analysis : Synthesize analogs (e.g., hydrazone derivatives) and correlate substituent effects (e.g., electron-withdrawing groups on pyrazine) with bioactivity. Use multivariate regression to identify key descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.